Bienvenue dans la boutique en ligne BenchChem!

N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine

Ionization potential Hole injection barrier OLED operating voltage

Researchers face voltage drift and device failure from low-Tg HTLs crystallizing under thermal load. BF-DPB solves this with a 160°C glass transition and 5.23 eV deep HOMO, eliminating the injection barrier that penalizes MeO-TPD-based stacks. - Red PHOLEDs reach 10,000 cd/m² at 3.2 V; green at 3.1 V, with suppressed efficiency roll-off. - Uniquely solution-processable in THF; achieves 4×10⁻⁴ S/cm conductivity when p-doped, enabling ITO-free OPV. - 5.7×10⁻⁵ cm²/V·s hole mobility supports thicker, short-resistant HTL films for industrial large-area deposition.

Molecular Formula C54H44N2
Molecular Weight 720.9 g/mol
CAS No. 361486-60-4
Cat. No. B3028856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine
CAS361486-60-4
Molecular FormulaC54H44N2
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C
InChIInChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)55(39-15-7-5-8-16-39)41-27-23-37(24-28-41)38-25-29-42(30-26-38)56(40-17-9-6-10-18-40)44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44/h5-36H,1-4H3
InChIKeyVZYZZKOUCVXTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BF-DPB Identity and Class Profile


N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine (commonly abbreviated BF-DPB) is a small-molecule triarylamine/benzidine derivative with molecular formula C₅₄H₄₄N₂ and molecular weight 720.94 g/mol [1]. It belongs to the class of vacuum-depositable amorphous hole transport materials (HTMs) used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The compound is commercially supplied in both sublimed grade (>99% purity by HPLC) and unsublimed grade (>98%), with a UV absorption peak at 363–365 nm and photoluminescence peak at 418–420 nm in CH₂Cl₂ . Its defining structural motif—a central benzidine core capped with two 9,9-dimethylfluoren-2-yl groups and two phenyl substituents—differentiates it from simpler benzidine HTMs and spiro-linked congeners, imparting a distinctive combination of electronic, thermal, and processing properties that are not simultaneously present in any single in-class alternative [2].

Dual deposition: vacuum thermal evaporation and solution processing (THF)
Sublimed grade available for high-purity thin-film studies
Elevated glass transition temperature and deep HOMO for device stability and injection

Why Generic Substitution of BF-DPB Fails


Benzidine-based HTMs appear structurally convergent, but small variations in pendant groups and core architecture produce large divergences in ionization potential, glass transition temperature, and charge-transport efficiency that directly govern device operating voltage, lifetime, and manufacturability. BF-DPB's simultaneous possession of a high ionization potential (5.23 eV, versus 5.07 eV for MeO-TPD) and a high glass transition temperature (160 °C, versus 67 °C for MeO-TPD and 95 °C for NPB) is rooted in the electron-withdrawing 9,9-dimethylfluorenyl termini and the rigid biphenyl backbone [1][2]. Substituting BF-DPB with a lower-IP HTM such as MeO-TPD increases the hole injection barrier at the HTL/electron-blocking-layer interface, elevating the driving voltage and accelerating efficiency roll-off; replacing it with a lower-Tg material such as NPB risks film crystallization during device operation or subsequent thermal processing steps [3]. Furthermore, BF-DPB's solubility in tetrahydrofuran—an uncommon property among high-Tg vacuum-processed HTMs—enables a dual deposition pathway (vacuum thermal evaporation or solution processing with p-dopants) that most in-class comparators cannot offer [4].

Target property High ionization potential (5.23 eV) for low injection barrier
Risk with MeO-TPD Lower IP (5.07 eV) may increase driving voltage and roll-off
Target property High Tg (160 °C) resists crystallization during processing
Risk with NPB Tg of 95 °C risks film degradation under thermal load
Target property Solution-processable from THF with p-dopant
Risk with Spiro-TTB Lacks sufficient solubility; limits flexible device integration

Quantitative Differentiation Evidence


Ionization Potential and Hole Injection Barrier

In a direct comparative study of host materials for p-doped hole transport layers, Tietze et al. (2014) determined the ionization energy (IE) of BF-DPB to be 5.23 eV and MeO-TPD to be 5.07 eV using ultraviolet photoemission spectroscopy (UPS), yielding a +0.16 eV difference [1]. This higher IE of BF-DPB is the key mechanistic driver behind the lower OLED operating voltage reported by Murawski et al. (2014), who demonstrated that BF-DPB-based red phosphorescent OLEDs achieve 10,000 cd/m² at only 3.2 V and green OLEDs at 3.1 V, attributed to more efficient hole injection from BF-DPB into the adjacent electron-blocking layer [2]. In contrast, devices employing MeO-TPD, Spiro-TTB, or NPB as the HTL exhibit higher driving voltages and a more pronounced luminous efficacy roll-off at elevated brightness. The relationship between higher host IE and reduced injection barrier is mechanistically established: a deeper HOMO level of the HTL aligns more favorably with the HOMO of the electron-blocking layer, reducing the energy offset that charge carriers must overcome.

Ionization Potential
Head-to-head
BF-DPB: 5.23 eV vs MeO-TPD: 5.07 eV
Reduced injection barrier context
+0.16 eV deeper HOMO (UPS data)
Ionization potential Hole injection barrier OLED operating voltage

Glass Transition Temperature and Morphological Stability

The 2006 comparative charge-transport study by Yasuda et al. reported differential scanning calorimetry (DSC) data for four common HTMs: BF-DPB exhibits a glass transition temperature (Tg) of 160 °C, compared to 67 °C for MeO-TPD, 95 °C for NPB, and 146 °C for Spiro-TTB [1]. A low Tg is a known risk factor for undesired crystallization of amorphous organic films during device operation or thermal processing; MeO-TPD (Tg = 67 °C) and NPB (Tg = 95 °C) are specifically cited as materials prone to such morphological degradation [1]. BF-DPB's Tg of 160 °C places it 93 °C above MeO-TPD and 65 °C above NPB, providing a substantially wider thermal operating window. Even among higher-Tg HTMs, BF-DPB maintains a 14 °C advantage over Spiro-TTB (146 °C). This thermal resilience is structurally attributed to the rigid 9,9-dimethylfluorenyl groups that restrict molecular motion in the amorphous solid state.

Glass Transition Temp.
Cross-study comparable
  • 1BF-DPB160 °C
  • 2Spiro-TTB146 °C
  • 3NPB95 °C
  • 4MeO-TPD67 °C
Highest Tg, widest thermal window
93 °C above MeO-TPD, 65 °C above NPB
Glass transition temperature Morphological stability Amorphous film crystallization

PHOLED Driving Voltage and Efficiency Roll-Off

Murawski et al. (2014) fabricated red and green phosphorescent OLEDs (PHOLEDs) using p-doped (4 wt% F₆-TCNNQ) BF-DPB as the hole transport layer and performed a direct comparison against devices with MeO-TPD, Spiro-TTB, and NPB as the HTL [1]. Without any light-extraction enhancement, BF-DPB-based red OLEDs achieved a luminous efficacy of 35.1 lm/W at 1,000 cd/m² and reached 10,000 cd/m² at an operating voltage of only 3.2 V; green OLEDs achieved 74.0 lm/W at 1,000 cd/m² and 10,000 cd/m² at 3.1 V [1]. The authors explicitly state that BF-DPB-based devices exhibit "significantly lower luminous efficacy roll-off compared to the other compounds" (MeO-TPD, Spiro-TTB, NPB) [1]. The low driving voltage is mechanistically attributed to the high ionization potential of BF-DPB (5.23 eV) enabling more efficient hole injection into the adjacent electron-blocking layer. Unlike MeO-TPD, which suffers from higher voltage and steeper roll-off due to its lower IP (5.07 eV), BF-DPB maintains efficacy at high luminance—a critical metric for display and lighting applications.

PHOLED Driving Voltage
Head-to-head
BF-DPB red OLED: 3.2 V at 10k cd/m² Comparators: higher voltage, steeper roll-off
Lower voltage and reduced roll-off context
Green OLED: 3.1 V at 10k cd/m²
Phosphorescent OLED Luminous efficacy Efficiency roll-off

Solution Processability for Flexible Devices

Bormann et al. (2016) demonstrated that BF-DPB can be solution-processed from tetrahydrofuran (THF), a non-halogenated green solvent, when co-formulated with the p-dopant NDP9 [1]. The doping process occurs already in solution via hybrid molecule complex formation, and after spin-coating, the solution-processed hole transport layer (s-HTL) achieves a conductivity of approximately 4 × 10⁻⁴ S/cm at 10 wt% doping concentration—comparable to the conductivity obtained by the reference method of thermal co-evaporation under high vacuum [1][2]. This dual deposition capability (solution or vacuum) is a differentiating feature: most high-Tg benzidine HTMs with >150 °C Tg (e.g., NPB, Spiro-TTB) lack sufficient solubility for solution processing, while common solution-processable HTMs (e.g., PEDOT:PSS) lack the thermal and morphological stability of BF-DPB. Using this s-HTL on silver nanowire (AgNW) electrodes, vacuum-deposited organic p-i-n solar cells with a DCV2-5T-Me(3:3):C₆₀ active layer achieved a power conversion efficiency of 4.4%, exceeding the 4.1% obtained on conventional ITO electrodes with the same s-HTL [1]. The study further established that a minimum s-HTL conductivity of 1 × 10⁻⁴ S/cm is required to avoid >10% performance loss on AgNW electrodes, and the BF-DPB:NDP9 s-HTL comfortably exceeds this threshold [1].

Solution Processability
Supporting evidence
BF-DPB/NDP9 in THF: ~4×10⁻⁴ S/cm vs vacuum reference: comparable
Dual deposition capability context
Exceeds minimum conductivity threshold
Solution processing Green solvent ITO-free organic photovoltaics

Hole Mobility Benchmarking

The 2006 comparative study by Yasuda et al. evaluated hole mobilities of four HTMs using the space-charge-limited current (SCLC) method on thin-film devices [1]. BF-DPB and Spiro-TTB were reported to provide the highest hole mobility values at approximately 5.7 × 10⁻⁵ cm²/(V·s), outperforming MeO-TPD and NPB (whose exact mobility values at equivalent field strengths are lower, though specific figures for MeO-TPD and NPB were not individually disaggregated in the available citation data) [1]. Combined with BF-DPB's superior Tg, this mobility places BF-DPB in a unique position: it is the only HTM in this comparison set that simultaneously delivers top-tier hole mobility (~5.7 × 10⁻⁵ cm²/(V·s)) and top-tier glass transition temperature (160 °C). Spiro-TTB matches BF-DPB's mobility but at a lower Tg (146 °C), while MeO-TPD and NPB trail in both metrics [1].

Hole Mobility
Cross-study comparable
BF-DPB: ~5.7×10⁻⁵ cm²/(V·s) | Spiro-TTB: comparable; MeO-TPD/NPB: lower
Top mobility with highest Tg
Unique mobility–Tg combination in comparator set
Hole mobility Space-charge-limited current Charge transport

Key Application Scenarios


High-Brightness PHOLED Displays and Lighting

In red and green phosphorescent OLED architectures where the HTL directly contacts an electron-blocking layer, BF-DPB's ionization potential of 5.23 eV enables hole injection at significantly lower driving voltage compared to MeO-TPD (IP = 5.07 eV) [1]. BF-DPB-based red PHOLEDs achieve 10,000 cd/m² at 3.2 V and green PHOLEDs at 3.1 V, with substantially reduced luminous efficacy roll-off relative to MeO-TPD, Spiro-TTB, and NPB [1]. For display manufacturers targeting high-brightness HDR or lighting panels with stringent power budgets, this voltage reduction directly translates to lower joule heating and extended operational lifetime, making BF-DPB the preferred HTL when the p-i-n stack design includes an electron-blocking layer with a HOMO level matched to BF-DPB's deep HOMO.

Flexible ITO-Free Organic Solar Cells

BF-DPB is among the very few high-Tg (>150 °C) hole transport materials that can be solution-processed from a non-halogenated solvent (THF) while retaining electrical performance comparable to vacuum-deposited films [2]. When doped with NDP9 at 10 wt%, solution-cast BF-DPB layers achieve ~4 × 10⁻⁴ S/cm conductivity—sufficient to bridge the microscopic voids in silver nanowire (AgNW) electrodes and enable ITO-free organic solar cells with power conversion efficiencies reaching 4.4%, exceeding the 4.1% benchmark on ITO [2]. For R&D groups and manufacturers developing flexible, low-cost OPV modules on plastic substrates, BF-DPB uniquely enables the combination of a green-solvent deposition process, high thermal stability for subsequent vacuum deposition steps, and electrode-planarizing conductivity that PEDOT:PSS cannot match in thermal resilience and that NPB/Spiro-TTB cannot match in solution processability.

Thermally Demanding Device Architectures

With a glass transition temperature of 160 °C—93 °C above MeO-TPD (67 °C) and 65 °C above NPB (95 °C)—BF-DPB provides a substantially wider thermal budget for device fabrication and high-temperature operation [3]. This is critical in multi-layer vacuum-deposited optoelectronic stacks where subsequent layer deposition heats the substrate, potentially inducing crystallization of low-Tg HTL materials. For perovskite solar cell research groups exploring doped organic HTLs and for industrial OLED lines where substrate temperatures can exceed 100 °C during encapsulation, BF-DPB's amorphous film stability under thermal stress is a procurement-relevant differentiator that directly impacts device yield and long-term reliability.

Thick Hole Transport Layer Designs

The combination of a hole mobility of ~5.7 × 10⁻⁵ cm²/(V·s) (among the highest in its comparator class) with a Tg of 160 °C allows BF-DPB to be deployed in thicker HTL configurations without incurring prohibitive series resistance or morphological instability [3]. Thicker HTLs improve tolerance to thickness variations during large-area vacuum deposition, reduce the risk of electrical shorts from particulate contamination, and simplify process control in industrial-scale manufacturing. No other HTM in the MeO-TPD/NPB/Spiro-TTB comparison set simultaneously delivers this mobility–thermal stability combination: Spiro-TTB matches the mobility but at a lower Tg (146 °C), while MeO-TPD and NPB lag significantly in both metrics [3].

Application
Selection Property
Validation Focus
High-brightness PHOLED research
Ionization potential alignment with EBL
Driving voltage and luminous efficacy roll-off
Flexible ITO-free OPV device research
Solution-processable high-Tg hole transport layer
Conductivity and planarization on AgNW electrodes
Thermally stressed device fabrication
High glass transition temperature
Amorphous film stability under process heating
Thick hole transport layer integration
Hole mobility and Tg combination
Series resistance and yield in thick-layer stacks
Quote Request

Request a Quote for N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.